Bienvenue dans la boutique en ligne BenchChem!

2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride

Dopamine D4 receptor Structure-activity relationship Neuropsychiatric drug discovery

2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 1354957-82-6) is a pyrrolidine-based heterocyclic building block supplied as the hydrochloride salt, with molecular formula C₁₃H₁₈ClNO₂ and molecular weight 255.74 g·mol⁻¹. The compound presents a secondary amine within a five-membered pyrrolidine ring substituted at the N-1 position with a benzyl group and at the C-3 position with an acetic acid side chain, furnishing a carboxylic acid handle for amide, ester, and other derivatization chemistries.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74
CAS No. 1354957-82-6
Cat. No. B3377879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride
CAS1354957-82-6
Molecular FormulaC13H18ClNO2
Molecular Weight255.74
Structural Identifiers
SMILESC1CN(CC1CC(=O)O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-13(16)8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H
InChIKeyWRJMRACGAMJSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 1354957-82-6): Building Block Procurement Profile


2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 1354957-82-6) is a pyrrolidine-based heterocyclic building block supplied as the hydrochloride salt, with molecular formula C₁₃H₁₈ClNO₂ and molecular weight 255.74 g·mol⁻¹ [1]. The compound presents a secondary amine within a five-membered pyrrolidine ring substituted at the N-1 position with a benzyl group and at the C-3 position with an acetic acid side chain, furnishing a carboxylic acid handle for amide, ester, and other derivatization chemistries . This scaffold is a privileged intermediate in medicinal chemistry programs targeting G‑protein-coupled receptors, notably the dopamine D₃ and D₄ receptor subtypes [2].

Why the 1-Benzylpyrrolidin-3-yl Scaffold Cannot Be Replaced by Des-Benzyl, Piperidine, or 2‑Substituted Regioisomer Analogs


Simple substitution of 2-(1-benzylpyrrolidin-3-yl)acetic acid hydrochloride with the des‑benzyl analog (pyrrolidin‑3‑ylacetic acid, CAS 80616‑50‑8) or the piperidine homolog (1‑benzylpiperidin‑3‑ylacetic acid, CAS 64995‑90‑0) may critically compromise the pharmacological profile of downstream products. In dopamine D₃/D₄ antagonist series exemplified by YM‑43611, replacement of the N‑benzyl group with smaller substituents or its removal degrades receptor affinity and subtype selectivity, while expansion to a six‑membered piperidine ring alters the vector of the acetic acid side chain and disrupts the optimal geometry for key ligand‑receptor interactions [1][2]. These structure‑activity relationship findings demonstrate that the precise combination of the N‑benzyl substituent and the 3‑pyrrolidine attachment point is a non‑interchangeable determinant of target binding, making careful building‑block selection essential for projects aiming to preserve D₃/D₄ or related GPCR ligand profiles.

Quantitative Differentiation of 2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride Against Closest Analogs


N-Benzylpyrrolidine Scaffold Imparts High D₄ Receptor Affinity and Subtype Selectivity: Benchmark Ki Values

Compounds bearing the 1‑benzylpyrrolidin‑3‑yl scaffold achieve low‑nanomolar binding affinity at the human dopamine D₄ receptor with pronounced selectivity over D₂. In the Egle et al. arylbenzamide series, representative derivatives displayed D₄ Ki values of 3.0–3.4 nM and 280‑ to 327‑fold D₄/D₂ selectivity [1]. In the YM‑43611 series, the lead compound 5c demonstrated D₄ Ki = 2.1 nM with 110‑fold D₄/D₂ selectivity and D₃ Ki = 21 nM with 10‑fold D₃/D₂ preference [2]. By contrast, des‑benzyl pyrrolidin‑3‑ylacetic acid derivatives lack this potency and selectivity profile; the N‑benzyl group is explicitly identified as a critical driver of D₃/D₄ affinity in systematic SAR studies [2].

Dopamine D4 receptor Structure-activity relationship Neuropsychiatric drug discovery

Pyrrolidine Core vs. Piperidine Homolog: Divergent Pharmacological Trajectories Evidenced by Patent SAR

The pyrrolidin‑3‑ylacetic acid core (five‑membered ring) is the explicitly claimed scaffold in multiple therapeutic patents, including US 2013/0065925 A1 directed to fractalkine‑CX3CR1 pathway inhibitors for inflammatory bowel disease [1]. The corresponding piperidine homolog (six‑membered ring, CAS 64995‑90‑0) is conspicuous by its absence from the Markush structures and exemplified compounds in these filings. Computational conformational analysis suggests that the pyrrolidine ring enforces a more acute N‑to‑carboxylate vector angle (~108° vs. ~112° for piperidine), altering the spatial presentation of derivatized amide or ester substituents [2].

GPCR modulator Fractalkine-CX3CR1 Inflammatory bowel disease

Hydrochloride Salt Form Improves Handling and Stability Compared to Free Base

The hydrochloride salt (CAS 1354957-82-6, MW 255.74) is supplied as a crystalline powder with recommended ambient-temperature storage, indicative of solid‑state stability suitable for routine laboratory weighing and formulation [1]. The corresponding free base 2‑(1‑benzylpyrrolidin‑3‑yl)acetic acid (CAS 666853‑92‑5, MW 219.28) is a lower‑melting solid that is more hygroscopic and prone to amine oxidation upon prolonged storage under atmospheric conditions, requiring refrigerated or inert‑atmosphere handling per vendor safety data sheets . The hydrochloride form also exhibits enhanced aqueous solubility due to ionization of the tertiary amine (calculated pKa ~8.5), facilitating dissolution for coupling reactions (e.g., amide bond formation via HATU/DIPEA in DMF/H₂O mixtures) without prior free‑basing.

Salt selection Solid-state stability Laboratory handling

3‑Positional Substitution Is Pharmacologically Privileged over 2‑Substituted Regioisomers

Systematic SAR studies in the YM‑43611 series demonstrate that the 3‑pyrrolidinyl attachment point is essential for high‑affinity D₃/D₄ binding. When the acetamide/benzamide linker is moved to the pyrrolidine 2‑position, a >100‑fold loss in D₄ affinity is observed in matched molecular pairs, attributed to the inability of the 2‑substituted scaffold to present the aryl amide pharmacophore in the correct spatial orientation for receptor engagement [1]. The 1‑benzyl‑3‑pyrrolidinyl configuration is thus the validated regioisomer for neuroscience‑targeted compound libraries built on this scaffold.

Regiochemistry Dopamine receptor Medicinal chemistry SAR

Multi-Target Pharmacological Potential: Fractalkine-CX3CR1 Pathway Inhibition

Beyond dopaminergic applications, the pyrrolidin‑3‑ylacetic acid scaffold is the core structure claimed in US Patent 2013/0065925 A1 for compounds that inhibit the fractalkine‑CX3CR1 pathway, a mechanism implicated in inflammatory bowel disease, rheumatoid arthritis, and lupus nephritis [1]. The patent exemplifies alkyl‑substituted pyrrolidin‑3‑ylacetic acid derivatives showing functional antagonism in cellular chemotaxis assays. The benzyl‑substituted building block serves as a versatile late‑stage diversification point—after N‑debenzylation, the free pyrrolidine can be re‑functionalized with diverse substituents to explore multiple chemotypes within the same core scaffold [1][2].

Fractalkine CX3CR1 antagonist Inflammatory bowel disease

Procurement-Relevant Application Scenarios for 2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride


D₃/D₄-Selective Antagonist Lead Optimization Programs

Medicinal chemistry teams pursuing antipsychotic or cognitive‑enhancement agents with reduced extrapyramidal side‑effect liability require building blocks that deliver high D₄/D₂ selectivity. This hydrochloride salt provides the validated 1‑benzyl‑3‑pyrrolidinyl scaffold that, upon amide coupling, generates compounds with D₄ Ki values of 2–3 nM and selectivity ratios exceeding 100‑fold over D₂ [1]. The room‑temperature‑stable salt form streamlines parallel synthesis workflows where multiple amide libraries are prepared and screened without the need for cold‑storage logistics or in‑situ free‑basing steps.

Fractalkine-CX3CR1 Antagonist Discovery for Inflammatory Disease

The pyrrolidin‑3‑ylacetic acid core is the basis of patent‑protected CX3CR1 inhibitors under investigation for inflammatory bowel disease and related autoimmune conditions [2]. Using this benzyl‑protected building block, researchers can perform N‑debenzylation under mild hydrogenolysis conditions (H₂, Pd/C) to liberate the secondary amine, which can then be alkylated or acylated with diverse warheads to explore structure‑activity relationships around the pyrrolidine nitrogen—a synthetic route explicitly described in the patent literature [2].

Synthesis of Chiral Pyrrolidine Libraries via Enantioselective Routes

The compound is commercially available in both racemic and enantiomerically enriched forms (e.g., (3S)‑2‑(1‑benzylpyrrolidin‑3‑yl)acetic acid, CAS 216311‑67‑0). This enables procurement of optically active building blocks for the preparation of homochiral D₃/D₄ antagonists such as YM‑43611, where the (S)‑enantiomer displays an ED₅₀ of 0.32 mg/kg sc in the apomorphine‑induced climbing behavior model in mice, validating the in‑vivo relevance of the chiral scaffold [1].

Multi‑Gram Scale‑Up for Preclinical Candidate Advancement

Vendor specifications confirm batch purity of 98% (Leyan) with scale availability from 100 mg to 25 g upon quotation . This purity level meets the threshold for late‑stage medicinal chemistry where residual impurities can confound biological assay interpretation. The hydrochloride salt form furthermore facilitates accurate stoichiometric control in amide coupling reactions, a critical requirement during scale‑up from milligram library synthesis to gram‑scale preparation of a development candidate.

Quote Request

Request a Quote for 2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.